molecular formula C22H23N3O2S B2407884 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one CAS No. 1246043-76-4

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B2407884
CAS No.: 1246043-76-4
M. Wt: 393.51
InChI Key: MCEKSFORMHOWTF-UHFFFAOYSA-N
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Description

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic compound that features a piperidine ring, a pyridazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a benzylamine derivative, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Pyridazine Ring: The pyridazine ring can be introduced via condensation reactions with appropriate precursors.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound might be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure might impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound might bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one: shares similarities with other compounds that feature piperidine, pyridazine, and thiophene rings.

    4-Benzylpiperidine: A simpler compound that forms part of the structure.

    Thiophene Derivatives: Compounds that contain the thiophene ring and exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-21-9-8-19(20-7-4-14-28-20)23-25(21)16-22(27)24-12-10-18(11-13-24)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEKSFORMHOWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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